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Compound of Interest

Compound Name: 6-Nitro-2-tetralone

CAS No.: 200864-16-0

Cat. No.: B1591669

Get Quote

Executive Summary
6-Nitro-2-tetralone (CAS: 24236-05-9) is a critical bicyclic intermediate in the synthesis of

conformationally restricted dopamine agonists and melatonin analogs. Its structural integrity is

paramount because the nitration of 2-tetralone is non-regioselective, frequently yielding the 5-

nitro and 7-nitro isomers as significant impurities.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) designed to serve as a

self-validating protocol. By understanding the specific coupling patterns and fragmentation

mechanisms, researchers can definitively distinguish the target 6-nitro isomer from its

regioisomers without relying solely on external reference standards.

The Regioselectivity Challenge
To interpret the spectra accurately, one must understand the sample's origin. The standard

synthesis involves the nitration of 2-tetralone (or its enamine derivatives). The directing effects

of the alkyl ring versus the aromatic ring create a mixture.

Target: 6-Nitro-2-tetralone (Para to the alkyl bridge, meta to the ketone tether).
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Impurities: 5-Nitro (Ortho to the bridge) and 7-Nitro (Meta to the bridge).

The spectroscopic data below focuses on differentiation—identifying the unique signatures that

confirm the nitro group is at position 6.

Diagram 1: Synthesis & Impurity Profile
This flow illustrates the origin of the isomeric mixture and the necessity for precise analytical

differentiation.
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Caption: Reaction pathway showing the generation of regioisomeric impurities during the

nitration of 2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation. The key to confirming the 6-nitro isomer lies in

the aromatic coupling patterns.

H NMR Data (400 MHz, CDCl )
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Structural Validation (The "Why")
The H-5 Singlet: In 6-nitro-2-tetralone, the proton at position 5 is flanked by the bridgehead

carbon (C4a) and the nitro group (C6). It has no immediate neighbors for ortho-coupling. It

appears as a singlet (or finely split doublet due to meta-coupling with H-7).

Differentiation: If you see a triplet or doublet with large splitting (

Hz) at the most downfield position, you likely have the 5-nitro isomer (where H-6, H-7, H-8
form a contiguous spin system).

The H-7/H-8 Pair: H-7 is ortho to the nitro group (deshielded, >8.0 ppm) and ortho to H-8. H-

8 is meta to the nitro group (less deshielded, ~7.3 ppm). This creates a distinct ABX or AMX

pattern.

C NMR Data (100 MHz, CDCl )
Carbonyl (C2):

209.5 ppm (Characteristic of unconjugated ketone).

Nitro-C (C6):

147.2 ppm (Deshielded quaternary).

Aliphatic:
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44.5 (C1), 38.2 (C3), 28.5 (C4).

Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm functional group integrity (ketone vs. enol) and the presence of

the nitro group.
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Quality Control Note: A broad band appearing around 3400 cm

indicates moisture or the formation of the enol tautomer/hydrate, which can interfere with
subsequent reactions (e.g., reductive amination).

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[5]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

Molecular Formula: C

H

NO

Molecular Weight: 191.18 g/mol

Fragmentation Pattern (EI)
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Molecular Ion (

): m/z 191 (Base peak or high intensity).

Loss of NO

(

): m/z 145. Cleavage of the C-N bond is favorable in nitroaromatics.

Loss of CO (

): m/z 163 (from parent) or 117 (from the [M-NO2] fragment). The ejection of carbon
monoxide is characteristic of cyclic ketones.

Aromatic Tropylium-like Ion: m/z 115-117 range, typical for tetralin derivatives losing

substituents.

Analytical Workflow: The Self-Validating System
This decision tree guides the researcher from the crude reaction mixture to the verified pure

compound.
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Caption: Analytical decision tree for confirming the regio-purity of 6-nitro-2-tetralone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1591669#6-nitro-2-tetralone-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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